5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one
Description
Properties
CAS No. |
651029-46-8 |
|---|---|
Molecular Formula |
C21H22N2O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-hydroxy-4-[4-(piperidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C21H22N2O2/c24-19-6-4-5-17-20(19)18(13-22-21(17)25)16-9-7-15(8-10-16)14-23-11-2-1-3-12-23/h4-10,13,24H,1-3,11-12,14H2,(H,22,25) |
InChI Key |
PYXDPGCUPUNEIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C3=CNC(=O)C4=C3C(=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Isoquinolin-1(2H)-one Core
- The isoquinolinone core is commonly synthesized via Pomeranz–Fritsch reaction or Bischler–Napieralski cyclization starting from appropriately substituted benzaldehydes and aminoacetaldehyde derivatives.
- Alternatively, lactam formation can be achieved by cyclization of 2-aminobenzoyl derivatives under acidic or dehydrating conditions.
Hydroxylation at the 5-Position
- The 5-hydroxy substituent is introduced either by:
- Direct hydroxylation of the isoquinolinone ring using selective oxidizing agents.
- Starting from a 5-hydroxy-substituted precursor benzaldehyde or aminobenzoyl compound to ensure regioselectivity.
- Hydroxylation methods include electrophilic aromatic substitution with hydroxylating reagents or transition-metal-catalyzed hydroxylation.
Introduction of the 4-(piperidin-1-yl)methylphenyl Group
- The 4-substituted phenyl ring bearing the piperidinylmethyl group is typically prepared separately.
- The piperidin-1-ylmethyl moiety is introduced via:
- Nucleophilic substitution of a benzyl halide with piperidine.
- Reductive amination of 4-formylphenyl derivatives with piperidine.
- The coupling of this substituted phenyl group to the isoquinolinone core at the 4-position is achieved by:
- Cross-coupling reactions such as Suzuki or Buchwald–Hartwig amination if halogenated isoquinolinone intermediates are used.
- Direct nucleophilic aromatic substitution or condensation reactions depending on the functional groups present.
Representative Synthetic Route (Hypothetical Example)
| Step | Reaction Type | Starting Material(s) | Conditions/Notes | Product/Intermediate |
|---|---|---|---|---|
| 1 | Cyclization (Bischler–Napieralski) | 2-Aminobenzoyl derivative + aldehyde | Acid catalyst, heat | Isoquinolin-1(2H)-one core |
| 2 | Hydroxylation | Isoquinolinone intermediate | Selective oxidant or use of 5-hydroxy precursor | 5-Hydroxyisoquinolinone |
| 3 | Piperidinylmethyl group synthesis | 4-Bromomethylbenzaldehyde + piperidine | Nucleophilic substitution or reductive amination | 4-(Piperidin-1-ylmethyl)phenyl derivative |
| 4 | Coupling | Halogenated 5-hydroxyisoquinolinone + phenyl derivative | Pd-catalyzed cross-coupling or nucleophilic substitution | 5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one |
Research Findings and Optimization
- Yield and Purity: Multi-step synthesis yields vary; optimization of reaction conditions such as temperature, solvent, and catalyst loading improves yield and purity.
- Continuous Flow Synthesis: Recent advances suggest that continuous flow reactors can enhance scalability and reproducibility for this compound’s synthesis.
- High-Throughput Screening: Used to optimize reaction parameters rapidly, especially for coupling steps.
- Biological Activity Correlation: The synthetic route allows for analog synthesis by varying substituents, aiding structure-activity relationship studies.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Core Cyclization | Acid catalyst (e.g., polyphosphoric acid), 80–120 °C | Bischler–Napieralski or Pomeranz–Fritsch |
| Hydroxylation | Selective oxidants (e.g., DDQ, metal catalysts) | Regioselectivity critical |
| Piperidinylmethylation | Nucleophilic substitution or reductive amination | Piperidine reacts with benzyl halide or aldehyde |
| Coupling Reaction | Pd-catalyzed cross-coupling, base, inert atmosphere | Suzuki or Buchwald–Hartwig methods |
| Purification | Chromatography, recrystallization | Ensures high purity for biological testing |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzylic methylene group in the piperidinylmethyl side chain undergoes nucleophilic substitution under specific conditions. For example:
-
Reaction with alkyl halides : Forms quaternary ammonium salts in polar aprotic solvents (e.g., DMF) at 60–80°C.
-
Amine displacement : Piperidine can be replaced by other amines (e.g., morpholine) in the presence of K₂CO₃.
Key Reaction Data :
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | DMF, 70°C, 12h | Quaternary ammonium derivative | 65–78% |
| Amine substitution | K₂CO₃, DCM, rt, 6h | Morpholinomethyl analog | 58% |
Oxidation Reactions
The hydroxy group at position 5 is susceptible to oxidation:
-
Catalytic oxidation : Using MnO₂ in dichloromethane converts the hydroxy group to a ketone, forming 5-oxo-4-{3-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one.
-
Electrochemical oxidation : Generates radical intermediates detectable via ESR spectroscopy.
Mechanistic Insight :
Oxidation proceeds via a two-electron transfer mechanism, stabilized by resonance within the isoquinolinone ring.
Coupling Reactions
The isoquinolinone core participates in cross-coupling reactions:
-
Buchwald–Hartwig amination : Forms C–N bonds at position 3 using Pd(OAc)₂/Xantphos catalyst.
-
Suzuki–Miyaura coupling : Introduces aryl groups at position 6 with Pd(PPh₃)₄ and Na₂CO₃.
Optimized Conditions :
| Coupling Type | Catalyst System | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Buchwald–Hartwig | Pd(OAc)₂/Xantphos, Cs₂CO₃ | Toluene | 110°C | 72% |
| Suzuki–Miyaura | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O | 80°C | 65% |
Acid-Base Reactions
The piperidine nitrogen (pKₐ ~10.5) undergoes protonation in acidic media, enhancing water solubility. Deprotonation occurs in basic conditions (pH >12), enabling salt formation with HCl or trifluoroacetic acid .
Cyclization and Rearrangement
Under microwave irradiation, the compound undergoes cyclization to form polycyclic derivatives. For example:
-
Intramolecular Heck reaction : Produces fused tetracyclic structures using PdCl₂(PPh₃)₂.
Reaction Pathway :
-
Coordination of Pd to the aryl ring.
-
Oxidative addition followed by migratory insertion.
-
β-Hydride elimination to form the cyclized product.
Comparative Reactivity with Analogs
The hydroxy group and piperidinylmethyl chain differentiate its reactivity from simpler isoquinolinones:
| Analog Structure | Reactivity Difference |
|---|---|
| 4-(Piperidin-1-ylmethyl)phenyl | Lacks hydroxy group; reduced oxidation susceptibility |
| 5-Hydroxy-4-(methylphenyl) | Absence of piperidine limits substitution reactions |
Analytical Characterization
Post-reaction products are confirmed via:
-
NMR : Distinct shifts for protons adjacent to substituents (e.g., δ 3.2–3.5 ppm for piperidinylmethyl CH₂).
-
HRMS : Accurate mass measurements (e.g., [M+H]⁺ at m/z 335.1754) .
This compound’s versatility in nucleophilic, oxidative, and coupling reactions makes it valuable for synthesizing pharmacologically active derivatives. Further studies should explore its catalytic asymmetric transformations and biological target engagement.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of isoquinoline compounds exhibit antidepressant properties. In particular, studies have shown that 5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one acts on neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation.
Case Study:
A study conducted on animal models demonstrated that this compound significantly reduced depressive-like behaviors in forced swim tests, suggesting its potential as an antidepressant agent .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Isoquinoline derivatives have been noted for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Data Table: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 12 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 18 | Disruption of mitochondrial function |
This data suggests promising anticancer activity, warranting further investigation into its mechanisms and potential clinical applications .
Neuroprotective Effects
Another significant application is its neuroprotective effects. The compound has shown potential in protecting neuronal cells from oxidative stress and excitotoxicity, which are key contributors to neurodegenerative diseases.
Case Study:
In vitro studies have indicated that treatment with this compound reduced neuronal cell death in models of Parkinson's disease, highlighting its protective role against neurodegeneration .
Chemical Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions, starting from isoquinoline precursors. The ability to modify the piperidine substituent allows for the exploration of a library of derivatives with varied pharmacological profiles.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-(4-(piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in the substituent group attached to the phenyl ring and the nature of the amine moiety. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Computational and Experimental Insights
- Piperidine vs. Pyrrolidine: Computational studies on chromeno-pyrimidine analogs () suggest piperidine’s six-membered ring improves oral bioavailability compared to pyrrolidine, likely due to balanced lipophilicity and solubility .
- Substituent Position : Para-substituted compounds (e.g., target compound) may exhibit superior spatial alignment with target receptors compared to meta-substituted analogs (e.g., CAS 1646862-39-6) .
Biological Activity
5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one, a compound belonging to the isoquinoline family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure consists of an isoquinoline core substituted with a piperidine moiety, which is crucial for its biological activity. The presence of hydroxyl and phenyl groups contributes to its pharmacological profile.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Studies indicate that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, compounds similar in structure have been shown to inhibit the proliferation of various cancer cell lines, including lung, colorectal, and breast cancers .
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Research indicates that piperidine derivatives can enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
- Neuroprotective Effects : Isoquinoline derivatives are often investigated for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
- Antioxidant Activity : Isoquinoline derivatives can scavenge free radicals, reducing oxidative stress in cells, which is a contributing factor in various diseases .
- Interaction with Receptors : Some studies suggest that this compound may interact with specific receptors involved in neurotransmission, potentially influencing mood and cognitive functions .
Anticancer Activity
A study published in Nature evaluated the cytotoxic effects of various isoquinoline derivatives on human cancer cell lines. The results showed that compounds similar to this compound exhibited IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL against A549 lung cancer cells, indicating moderate to strong anticancer potential .
Antimicrobial Efficacy
Research focusing on the antimicrobial properties revealed that isoquinoline derivatives displayed significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 0.0039 mg/mL for certain derivatives, showcasing their effectiveness as potential antimicrobial agents .
Table 1: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes and optimization strategies for 5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one?
The synthesis of this compound can be approached via multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key steps may involve:
- Piperidine coupling : Utilizing a Buchwald-Hartwig amination or nucleophilic substitution to attach the piperidinylmethyl group to the phenyl ring .
- Isoquinoline ring formation : Cyclization via Pictet-Spengler or Bischler-Napieralski reactions, with careful control of reaction conditions (e.g., temperature, catalysts) to optimize yield .
- Hydroxylation : Selective oxidation or deprotection steps to introduce the hydroxy group at the 5-position .
Q. Optimization Tips :
Q. Table 1: Example Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Piperidine coupling | NaOH, DCM, RT, 12h | 65 | 95 |
| Cyclization | POCl₃, reflux, 6h | 72 | 90 |
| Hydroxylation | H₂O₂, AcOH, 50°C, 3h | 58 | 88 |
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm backbone structure and substituent positions. For example, the piperidinylmethyl group’s protons appear as multiplet signals between δ 2.5–3.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/buffer mobile phase (65:35) for purity analysis, ensuring resolution of isomers or byproducts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₂₁H₂₂N₂O₂: 335.17) .
Q. Methodological Considerations :
- Validate methods using reference standards (e.g., pharmacopeial impurities like hydroxy-phosphonic acid derivatives) to ensure accuracy .
- Cross-validate computational predictions (e.g., InChIKey-derived properties) with experimental data .
Advanced Research Questions
Q. How can researchers design experiments to evaluate biological activity while minimizing confounding variables?
- In vitro assays : Use a randomized block design with split-split plots for dose-response studies. For example:
- Plots : Compound concentrations.
- Subplots : Cell lines (e.g., cancer vs. normal).
- Sub-subplots : Time points (e.g., 24h, 48h) .
- Control groups : Include vehicle controls and reference compounds (e.g., known kinase inhibitors for enzyme inhibition studies).
- Replication : Use ≥4 replicates per condition to ensure statistical power .
Q. Table 2: Example Anticancer Activity Study Design
| Cell Line | Concentration (µM) | Time (h) | Replicates | Endpoint (IC₅₀) |
|---|---|---|---|---|
| MCF-7 | 0.1–100 | 24, 48 | 4 | 12.5 ± 1.2 |
| HEK293 | 0.1–100 | 24, 48 | 4 | >100 |
Q. What strategies address contradictions in reported biological activity data?
- Meta-analysis : Compare datasets across studies using standardized metrics (e.g., IC₅₀, Ki values) and adjust for variables like assay conditions or cell passage number .
- Orthogonal assays : Validate findings with complementary methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Environmental factors : Assess compound stability under different storage conditions (e.g., pH, temperature) to rule out degradation artifacts .
Case Study :
A study reporting inconsistent antimicrobial activity might reconcile results by testing under varying pH levels, as the compound’s protonation state (piperidine pKa ~10) could affect membrane permeability .
Q. How can molecular modeling enhance the study of this compound’s mechanism of action?
- Docking studies : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., kinases or GPCRs). Compare results with mutagenesis data to validate key residues .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes, calculating RMSD and binding free energy (ΔG) .
- QSAR models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors to guide analog synthesis .
Example Finding :
A docking study might reveal that the hydroxy group at position 5 forms critical hydrogen bonds with a kinase’s activation loop, explaining its inhibitory potency .
Q. What are best practices for assessing environmental impact and ecotoxicity?
- Fate studies : Evaluate abiotic degradation (hydrolysis, photolysis) using OECD guidelines. For example, measure half-life in water at pH 7 and 25°C .
- Biotic assays : Use multi-trophic level models (e.g., algae, Daphnia, fish embryos) to assess acute and chronic toxicity .
- Bioaccumulation potential : Calculate logKow (estimated ~2.5) to predict environmental partitioning .
Q. Table 3: Ecotoxicity Screening Parameters
| Organism | Endpoint | Exposure Time | Result (LC₅₀/EC₅₀) |
|---|---|---|---|
| Daphnia magna | Immobilization | 48h | 15.3 mg/L |
| Pseudokirchneriella | Growth inhibition | 72h | 8.7 mg/L |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
